molecular formula C14H8Cl2N2O B15131203 2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one

2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one

Cat. No.: B15131203
M. Wt: 291.1 g/mol
InChI Key: NPXIXFJDOCXEFN-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one typically involves the condensation of 2,3-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

  • Step 1: Condensation

      Reagents: 2,3-dichlorobenzoyl chloride, anthranilic acid

      Conditions: Base (sodium hydroxide or potassium carbonate), solvent (ethanol or methanol), temperature (reflux)

      Product: Intermediate 2-(2,3-dichlorophenyl)benzamide

  • Step 2: Cyclization

      Reagents: Intermediate 2-(2,3-dichlorophenyl)benzamide

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The 2,3-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-(2,3-Dichlorophenyl)-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

  • 2-(2,4-Dichlorophenyl)-4aH-quinazolin-4-one
  • 2-(3,4-Dichlorophenyl)-4aH-quinazolin-4-one
  • 2-(2,5-Dichlorophenyl)-4aH-quinazolin-4-one

Uniqueness

The unique substitution pattern of the 2,3-dichlorophenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. The position of the chlorine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.

List of Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4aH-quinazolin-4-one
  • 2-(3,4-Dichlorophenyl)-4aH-quinazolin-4-one
  • 2-(2,5-Dichlorophenyl)-4aH-quinazolin-4-one

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one

InChI

InChI=1S/C14H8Cl2N2O/c15-10-6-3-5-9(12(10)16)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-8H

InChI Key

NPXIXFJDOCXEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)C3=C(C(=CC=C3)Cl)Cl)C=C1

Origin of Product

United States

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